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  • Product: (2S)-2-(2,2-dicyclohexylethyl)piperidine
  • CAS: 1326703-86-9

Core Science & Biosynthesis

Foundational

The Mechanism of Action of (2S)-2-(2,2-dicyclohexylethyl)piperidine In Vitro: A Technical Guide to CPT1/2 Inhibition and Metabolic Reprogramming

Executive Summary & Molecular Identity (2S)-2-(2,2-dicyclohexylethyl)piperidine, widely recognized as the (-)-enantiomer of the prophylactic antianginal and emerging anti-cancer drug perhexiline, is a potent metabolic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

(2S)-2-(2,2-dicyclohexylethyl)piperidine, widely recognized as the (-)-enantiomer of the prophylactic antianginal and emerging anti-cancer drug perhexiline, is a potent metabolic modulator[1]. While clinical formulations of perhexiline are administered as a racemic (1:1) mixture, the isolated enantiomers are of significant interest to researchers due to their stereoselective metabolism by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), where the (-)-enantiomer demonstrates a substantially higher clearance rate[1].

In vitro, (2S)-2-(2,2-dicyclohexylethyl)piperidine acts as a targeted inhibitor of the mitochondrial carnitine palmitoyltransferase (CPT) system[2]. By blocking the entry of long-chain fatty acids into the mitochondria, the compound forces a fundamental metabolic reprogramming event—shifting cellular reliance from fatty acid oxidation (FAO) to glycolysis[3]. This guide synthesizes the mechanistic pathways, downstream signaling consequences, and self-validating in vitro protocols required to study this compound.

Target Engagement: The Carnitine Palmitoyltransferase Axis

The primary pharmacological targets of (2S)-2-(2,2-dicyclohexylethyl)piperidine are Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2)[2].

Under normal physiological conditions, long-chain fatty acids (LCFAs) cannot passively diffuse across the mitochondrial membranes. They are first converted to LCFA-CoA in the cytosol. CPT1, localized on the outer mitochondrial membrane (OMM), catalyzes the rate-limiting transfer of the acyl group from CoA to carnitine, forming acylcarnitine[2]. This intermediate is shuttled across the inner mitochondrial membrane (IMM), where CPT2 reconverts it to LCFA-CoA for β-oxidation in the mitochondrial matrix[2].

The compound acts as a competitive inhibitor with respect to palmitoyl-CoA and a non-competitive inhibitor with respect to carnitine[4]. By binding to CPT1 and CPT2, it completely arrests the carnitine shuttle, depriving the mitochondrial matrix of the substrates required for β-oxidation and subsequent generation of acetyl-CoA, NADH, and FADH2[2].

CPT_System Drug (2S)-2-(2,2-dicyclohexylethyl)piperidine ((-)-Perhexiline) CPT1 CPT1 (Outer Membrane) Drug->CPT1 Inhibits CPT2 CPT2 (Inner Membrane) Drug->CPT2 Inhibits Cytosol Cytosolic Long-Chain Fatty Acids (LCFA-CoA) Cytosol->CPT1 Substrate Intermembrane Acylcarnitine (Intermembrane Space) CPT1->Intermembrane Conversion Intermembrane->CPT2 Transport Matrix Matrix LCFA-CoA (Ready for β-Oxidation) CPT2->Matrix Conversion

Caption: Mechanism of (2S)-2-(2,2-dicyclohexylethyl)piperidine inhibiting CPT1 and CPT2 transport.

Metabolic Reprogramming & Downstream Signaling

The blockade of FAO triggers a cascade of compensatory metabolic and signaling events. In cardiac tissues, this shift from FAO to carbohydrate metabolism maintains ATP production while requiring lower oxygen consumption, which underpins its anti-ischemic efficacy[3][4]. However, in highly proliferative cells (such as cancer cells) that exhibit metabolic plasticity and rely heavily on FAO for survival, this inhibition induces severe energetic stress[2].

The AMPK/mTOR Axis:

  • ATP Depletion: The cessation of oxidative phosphorylation via FAO limits the production of electron transport chain co-enzymes, leading to a drop in intracellular ATP and a corresponding spike in the AMP/ATP ratio[2].

  • AMPK Activation: This energetic imbalance is sensed by AMP-activated protein kinase (AMPK), which becomes activated via phosphorylation (pAMPK)[3].

  • mTORC1 Inhibition: pAMPK directly phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth[3].

  • Terminal Stress Response: The sustained inhibition of mTORC1, coupled with an increase in reactive oxygen species (ROS) due to mitochondrial membrane compromise, triggers autophagy and ultimately cytochrome c-mediated apoptosis[3].

Signaling FAO Inhibition of Fatty Acid Oxidation (FAO) ATP ↓ ATP Production ↑ AMP/ATP Ratio FAO->ATP Apoptosis ROS Accumulation & Apoptosis FAO->Apoptosis AMPK AMPK Phosphorylation (Activation) ATP->AMPK mTOR mTORC1 (Inhibition) AMPK->mTOR Autophagy Autophagy Induction AMPK->Autophagy mTOR->Autophagy

Caption: Downstream signaling cascade triggered by CPT1/2 inhibition and ATP depletion.

In Vitro Experimental Methodologies

To rigorously validate the mechanism of action of (2S)-2-(2,2-dicyclohexylethyl)piperidine in vitro, researchers must employ a self-validating workflow that confirms target engagement, observes the functional metabolic shift, and verifies the downstream signaling cascade.

Protocol 1: Target Engagement via CPT1 Radioenzymatic Assay

Causality: Direct measurement of CPT1 activity is necessary to prove that the compound physically engages and inhibits the enzyme, ruling out off-target mitochondrial toxicity.

  • Mitochondrial Isolation: Isolate intact mitochondria from the target cell line using differential centrifugation in a sucrose/HEPES buffer.

  • Assay Preparation: Incubate mitochondrial fractions with varying concentrations of the compound (0.1 µM to 200 µM) for 15 minutes at 37°C.

  • Radiolabeling: Initiate the reaction by adding a substrate mixture containing 50 µM palmitoyl-CoA and 200 µM [14C]-L-carnitine.

  • Quantification: After 5 minutes, stop the reaction with 1.2 M HCl. Extract the formed [14C]-palmitoylcarnitine using water-saturated butanol and quantify via liquid scintillation counting.

Protocol 2: Real-Time Metabolic Flux Analysis (Seahorse XF)

Causality: Endpoint assays (like ATP luminescence) cannot distinguish between FAO inhibition and general metabolic collapse. Real-time flux analysis proves the specific shift from FAO to glycolysis.

  • Cell Seeding: Seed cells in a Seahorse XF96 microplate and incubate overnight.

  • Substrate Limitation: 24 hours prior to the assay, transition cells to a substrate-limited medium (0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine).

  • Baseline & Injection: Measure baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Inject the compound acutely.

  • Validation: Use Etomoxir (40 µM) in parallel wells as a positive control for irreversible CPT1 inhibition. A successful assay will show an immediate drop in OCR (loss of oxidative phosphorylation) and a compensatory rise in ECAR (glycolytic shift).

Protocol 3: Intracellular Signaling Validation (Western Blotting)

Causality: Confirms that the metabolic shift successfully translates into the expected cellular stress response (AMPK/mTOR axis).

  • Treatment: Treat cells with the established IC50 of the compound for 2, 6, and 24 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving pAMPK and pmTOR).

  • Immunoblotting: Probe membranes for p-AMPKα (Thr172), total AMPKα, p-mTOR (Ser2448), total mTOR, and LC3B (to monitor autophagy induction).

Workflow Prep 1. Cell Culture & Drug Treatment Assay1 2a. Seahorse XF (OCR/ECAR) Prep->Assay1 Assay2 2b. CPT1 Enzyme Activity Assay Prep->Assay2 Assay3 2c. Western Blot (AMPK/mTOR) Prep->Assay3 Analysis 3. Data Synthesis & Validation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Multi-tiered in vitro experimental workflow for validating metabolic reprogramming.

Quantitative Data & Kinetic Parameters

The inhibitory potency of the compound varies significantly depending on the tissue origin and the specific CPT1 isoform expressed (e.g., CPT1A in liver vs. CPT1B in heart). Below is a summary of established in vitro parameters for perhexiline and its enantiomers.

ParameterValue / ObservationModel / Cell TypeReference
CPT-1 IC50 77 µmol/LRat Cardiac Mitochondria (In Vitro)[4]
CPT-1 IC50 148 µmol/LRat Hepatic Mitochondria (In Vitro)[4]
Cell Viability IC50 2 - 6 µmol/LMultiple Breast Cancer Cell Lines[2]
Cell Viability IC50 3 - 22 µmol/LAssorted Solid Tumor Cell Lines (Cervix, Colon, Lung)[2]
Enzyme Kinetics Competitive vs. Palmitoyl-CoAIsolated Mitochondrial Assays[4]
Enzyme Kinetics Non-competitive vs. CarnitineIsolated Mitochondrial Assays[4]

References

  • [2] Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC. National Institutes of Health (NIH). Available at:

  • [3] Perhexiline | Encyclopedia MDPI. Encyclopedia.pub. Available at:

  • [4] Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed. National Institutes of Health (NIH). Available at:

  • [1] Perhexiline (Stereoselective Metabolism) | Encyclopedia MDPI. Encyclopedia.pub. Available at:

Sources

Exploratory

Pharmacological Profile of (2S)-2-(2,2-Dicyclohexylethyl)piperidine: Stereospecific Targeting of Myocardial Metabolism and CPT-1 Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Historically administered as a racemic mixture, perhexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Historically administered as a racemic mixture, perhexiline—chemically known as 2-(2,2-dicyclohexylethyl)piperidine—is a highly potent metabolic modulator utilized primarily for refractory angina and heart failure. However, the clinical utility of racemic perhexiline has been severely bottlenecked by narrow therapeutic indices and non-linear pharmacokinetics, often culminating in hepatotoxicity and peripheral neuropathy in patients with poor CYP2D6 metabolizer phenotypes[1].

Recent advancements in asymmetric synthesis and chiral crystallography have definitively assigned the absolute stereochemistry of the therapeutically active (-)-enantiomer as (2S)-2-(2,2-dicyclohexylethyl)piperidine [1]. By isolating the (2S)-enantiomer, researchers can harness the primary therapeutic driver—inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)—while significantly mitigating the off-target neural and hepatic toxicities predominantly driven by the (2R)-(+)-enantiomer [2]. This whitepaper dissects the mechanistic pharmacology, stereospecific pharmacokinetic advantages, and self-validating experimental methodologies required to study (2S)-perhexiline in modern drug development.

Mechanistic Pharmacology: The Metabolic Shift

The core pharmacological value of (2S)-perhexiline lies in its ability to fundamentally rewire cellular substrate utilization. In a healthy myocardium, 60-70% of ATP is derived from the β -oxidation of long-chain fatty acids (LCFAs). However, in ischemic or failing hearts, this oxygen-intensive process becomes maladaptive.

(2S)-perhexiline acts as a reversible inhibitor of CPT-1, the rate-limiting enzyme located on the outer mitochondrial membrane responsible for converting fatty acyl-CoA to acylcarnitine. By throttling CPT-1, (2S)-perhexiline prevents LCFAs from entering the mitochondrial matrix. According to the Randle Cycle (glucose-fatty acid cycle), this artificial suppression of β -oxidation forces a compensatory upregulation of glycolysis and glucose oxidation. Because glucose oxidation yields approximately 15% more ATP per mole of oxygen consumed compared to fatty acid oxidation, (2S)-perhexiline effectively acts as an "oxygen-sparing" agent, enhancing myocardial mechanical efficiency without negative inotropic effects [3].

MetabolicShift FA Fatty Acids (Cytosol) AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase CPT1 CPT-1 Enzyme (Outer Mito Membrane) AcylCoA->CPT1 AcylCarn Acylcarnitine CPT1->AcylCarn Carnitine Perhex (2S)-Perhexiline Perhex->CPT1 Inhibits BetaOx Mitochondrial Matrix (Beta-Oxidation) AcylCarn->BetaOx CPT-2 / Translocase Glycolysis Glucose Oxidation (Compensatory Shift) BetaOx->Glycolysis Randle Cycle (Metabolic Shift)

Mechanism of action: (2S)-perhexiline inhibits CPT-1, shifting metabolism to glucose oxidation.

Stereospecific Pharmacokinetics & Toxicity Profile

The administration of racemic perhexiline is complicated by the fact that both enantiomers are metabolized by the polymorphic hepatic enzyme CYP2D6. In the racemate, the enantiomers competitively inhibit each other's clearance, leading to exponential drug accumulation in patients with intermediate or poor CYP2D6 function [3].

Isolating (2S)-perhexiline eliminates this enantiomeric competition, yielding predictable, linear pharmacokinetics. Furthermore, preclinical models demonstrate a stark divergence in toxicity: the (2R)-enantiomer is heavily implicated in the disruption of hepatic energy metabolism and the induction of peripheral neuropathy, whereas the (2S)-enantiomer retains the desired CPT-1 inhibition with a vastly superior safety margin [2].

Table 1: Comparative Pharmacological Profile of Perhexiline Enantiomers
Parameter(2S)-(-)-Perhexiline(2R)-(+)-PerhexilineRacemic Perhexiline
Primary Target CPT-1 / CPT-2 InhibitionOff-target dominantMixed
Therapeutic Efficacy High (Oxygen-sparing effect)LowModerate to High
Toxicity Profile Low risk of hepatotoxicityHigh risk of neural/hepatotoxicityHigh risk in CYP2D6 poor metabolizers
Pharmacokinetics Linear clearanceLinear clearanceNon-linear (Competitive CYP2D6 inhibition)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in causality and self-validation checkpoints.

Protocol A: In Vitro CPT-1 Inhibition Radiochemical Assay

Purpose: To quantify the IC50 of (2S)-perhexiline against cardiac mitochondrial CPT-1. Causality Note: We utilize defatted Bovine Serum Albumin (BSA) in the assay buffer. Standard BSA contains endogenous lipids that act as competitive substrates or detergent-like disruptors of the mitochondrial membrane. Defatted BSA strictly buffers free fatty acid concentrations, ensuring that the exogenously added radiolabeled substrate remains rate-limiting.

  • Mitochondrial Isolation: Isolate fresh mitochondria from left ventricular rat tissue using differential centrifugation in a sucrose/HEPES buffer (pH 7.4) at 4°C to preserve outer membrane integrity.

  • Buffer Preparation: Prepare a reaction buffer containing 117 mM Tris-HCl, 0.28 mM defatted BSA, 1.2 mM ATP, 0.4 mM CoA, and 2 mM dithiothreitol (DTT). Self-Validation: DTT is critical to keep the thiol group of CoA in a reduced, active state.

  • Compound Incubation: Pre-incubate mitochondria (50 µg protein) with varying concentrations of (2S)-perhexiline (0.1 µM to 500 µM) for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 40 µM palmitoyl-CoA and 1 mM L-[methyl-14C]carnitine.

  • Termination & Extraction: After 10 minutes, terminate the reaction with 1.2 M HCl. Extract the formed[14C]palmitoylcarnitine using water-saturated butanol.

  • Quantification: Measure the radioactivity of the butanol phase via liquid scintillation counting. Calculate the IC50 using non-linear regression analysis [4].

Protocol B: Stereoselective LC-MS/MS Quantification

Purpose: To quantify (2S)-perhexiline in biological matrices without chiral inversion. Causality Note: Liquid-liquid extraction (LLE) with hexane:ethyl acetate is selected over standard protein precipitation. Perhexiline is highly lipophilic; LLE efficiently partitions the drug while leaving behind endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source.

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of internal standard (e.g., deuterated perhexiline).

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (1:1, v/v). Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 100 µL of mobile phase.

  • Chiral Chromatography: Inject onto an amylose-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak IC). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). Self-Validation: Diethylamine prevents peak tailing by masking residual silanol groups on the silica support.

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 278.3 m/z 95.1 for perhexiline.

LCMSWorkflow Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Plasma->LLE Protein Precipitation Recon Evaporation & Reconstitution LLE->Recon Concentrate HPLC Chiral HPLC Separation (Amylose-based CSP) Recon->HPLC Injection MSMS ESI-MS/MS Detection (MRM Mode) HPLC->MSMS Elution Data PK Profiling of (2S)-Enantiomer MSMS->Data Quantification

Workflow for chiral LC-MS/MS quantification of perhexiline enantiomers from biological matrices.

Translational Perspectives & Oncology Repurposing

Beyond its established role in cardiovascular medicine (Heart Failure with Preserved/Reduced Ejection Fraction), (2S)-perhexiline is emerging as a potent tool in oncology. Many solid tumors exhibit a hyper-reliance on de novo fatty acid synthesis and subsequent β -oxidation for survival in hypoxic microenvironments. By selectively inhibiting CPT-1/2, (2S)-perhexiline induces mitochondrial dysfunction, ATP depletion, and massive apoptosis in highly metabolic cancer cells (e.g., Chronic Lymphocytic Leukemia and Glioblastoma) while sparing healthy tissue [4]. The stereopure (2S)-enantiomer provides the necessary safety window to dose escalate in oncology trials without the dose-limiting hepatotoxicity of the racemate.

References

  • Licari, G., Sallustio, B., Somogyi, A. A., & Milne, R. W. (2014). The enantiomers of the myocardial metabolic agent perhexiline display divergent effects on hepatic energy metabolism and peripheral neural function in rats. Global Heart. Available at:[Link]

  • Sallustio, B., et al. (2025). Stereoselective handling of perhexiline: Implications regarding accumulation within the human myocardium. ResearchGate. Available at:[Link]

Foundational

in vivo pharmacokinetics of (2S)-2-(2,2-dicyclohexylethyl)piperidine

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of (2S)-2-(2,2-dicyclohexylethyl)piperidine (Perhexiline) Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of (2S)-2-(2,2-dicyclohexylethyl)piperidine (Perhexiline)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing Perhexiline

(2S)-2-(2,2-dicyclohexylethyl)piperidine, more commonly known as Perhexiline, is a piperidine derivative that has been utilized clinically for the management of angina pectoris.[1] Despite its efficacy, the compound's complex pharmacokinetic profile and narrow therapeutic index have historically posed significant clinical challenges. The piperidine scaffold is a foundational structural motif in a multitude of pharmaceuticals, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[2][3] However, as with Perhexiline, specific substitution patterns can lead to intricate metabolic pathways that demand thorough investigation.[3] This guide provides a comprehensive examination of the in vivo pharmacokinetics of Perhexiline, offering field-proven insights into its absorption, distribution, metabolism, and excretion (ADME), and details the methodologies required for its preclinical evaluation.

Pharmacokinetic Profile: The Journey of Perhexiline In Vivo

The clinical utility and safety of any therapeutic agent are fundamentally dictated by its pharmacokinetic properties.[4][5] For Perhexiline, this is particularly critical due to significant inter-individual variability in its disposition.

Absorption

Following oral administration, Perhexiline is well-absorbed from the gastrointestinal tract. However, its systemic bioavailability can be variable, a factor influenced by first-pass metabolism in the liver. The rate and extent of absorption determine the onset and intensity of the pharmacological effect.[4] The lipophilic nature of the dicyclohexyl and piperidine moieties contributes to its ability to cross biological membranes.[3][6]

Distribution

Perhexiline exhibits a large volume of distribution, indicating extensive uptake into tissues from the systemic circulation. This is characteristic of lipophilic compounds. It is known to bind to plasma proteins, although the specific extent can vary. The distribution phase is critical as it governs the concentration of the drug at its site of action as well as in tissues where adverse effects may occur.

Metabolism: The Central Role of CYP2D6 Polymorphism

The metabolism of Perhexiline is the most critical and variable aspect of its pharmacokinetics. The primary metabolic pathway is hydroxylation of the cyclohexyl rings, catalyzed almost exclusively by the cytochrome P450 enzyme CYP2D6 .

The gene encoding CYP2D6 is highly polymorphic in the human population, leading to distinct phenotypes of drug metabolism:

  • Extensive Metabolizers (EMs): Possess normal enzyme function and metabolize Perhexiline at a typical rate.

  • Poor Metabolizers (PMs): Have deficient or non-functional CYP2D6. In these individuals, Perhexiline is cleared very slowly, leading to a prolonged half-life and a high risk of drug accumulation and toxicity at standard doses.

  • Intermediate and Ultrarapid Metabolizers: Represent other variations in metabolic capacity.

This genetic polymorphism is the primary cause of the wide inter-patient variability in plasma concentrations and clinical outcomes, making therapeutic drug monitoring essential for its safe use. In preclinical studies, it is crucial to use animal models with known metabolic pathways to appropriately model human disposition.[4] For instance, rat models are often used as they can mirror human excretion pathways.[4]

Diagram: Conceptual Metabolic Pathway of Perhexiline

G Parent (2S)-2-(2,2-dicyclohexylethyl)piperidine (Perhexiline) Enzyme CYP2D6 (Liver Microsomes) Parent->Enzyme Primary Metabolism Metabolites Hydroxylated Metabolites (cis- and trans-isomers) Enzyme->Metabolites Excretion Renal Excretion Metabolites->Excretion

Caption: Primary metabolic conversion of Perhexiline via CYP2D6.

Excretion

Perhexiline is eliminated from the body primarily as its hydroxylated metabolites.[7] These more polar metabolites are excreted mainly in the urine. A smaller fraction may be eliminated in the feces via biliary excretion.[7] In poor metabolizers, the parent drug's elimination half-life can be exceptionally long, extending to several days or even weeks.

Quantitative Pharmacokinetic Data Summary

Due to the profound impact of CYP2D6 phenotype, pharmacokinetic parameters for Perhexiline are often presented based on metabolizer status. The following table provides a conceptual summary of expected differences.

ParameterPoor Metabolizer (PM)Extensive Metabolizer (EM)Rationale & Significance
Oral Bioavailability (F) HighModerate to HighReduced first-pass metabolism in PMs leads to higher systemic exposure from the same oral dose.
Apparent Clearance (CL/F) Very LowModerateClearance is highly dependent on CYP2D6-mediated metabolism. PMs clear the drug very slowly.
Elimination Half-life (t½) Very Long (e.g., >150 hours)Long (e.g., 24-72 hours)Slow clearance in PMs results in a dramatically prolonged half-life and a high potential for accumulation.
Steady-State Conc. (Css) HighModerateFor a given dosing regimen, Css will be significantly higher in PMs, increasing the risk of toxicity.

Methodology for a Preclinical In Vivo Pharmacokinetic Study

To characterize the pharmacokinetic profile of a compound like Perhexiline, a robust in vivo study in a relevant animal model is essential.[4] Rodent models, such as Sprague-Dawley rats, are commonly employed.[4]

Diagram: Standard In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling cluster_post Analysis Phase acclimatize Animal Acclimatization (e.g., 1 week) fasting Overnight Fasting (if applicable) acclimatize->fasting admin Drug Administration (e.g., Oral Gavage, IV) fasting->admin sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) admin->sampling process Plasma Processing (Centrifugation) sampling->process analysis Bioanalytical Quantification (LC-MS/MS) process->analysis pk_calc Pharmacokinetic Analysis (Software Modeling) analysis->pk_calc

Caption: Workflow for a typical preclinical pharmacokinetic study.

Detailed Experimental Protocol

This protocol outlines the essential steps for an in vivo pharmacokinetic study in rats.

1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[8] Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.[8]

2. Formulation and Dosing

  • Vehicle Selection: Prepare a formulation suitable for the chosen route of administration. For oral (PO) dosing, a suspension in 0.5% methylcellulose or a solution in polyethylene glycol (PEG) 400 may be appropriate.

  • Dose Administration:

    • Oral (PO): Administer the compound via oral gavage at a specific dose volume (e.g., 5 mL/kg).

    • Intravenous (IV): For determining absolute bioavailability, a separate group is dosed intravenously via the tail vein.

  • Pre-dose Fasting: Fast animals overnight before dosing to reduce variability in gastrointestinal absorption.

3. Sample Collection

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Anticoagulant: Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the resulting plasma samples at -80°C until bioanalysis.

4. Bioanalytical Method: LC-MS/MS Quantification

  • Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological matrices due to its high sensitivity and selectivity.[9][10]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a structurally similar compound).

    • Vortex the plate for 5 minutes to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., at 4000 x g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Perhexiline and the internal standard.

5. Pharmacokinetic Data Analysis

  • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL/F: Apparent total body clearance (for oral data).

    • Vz/F: Apparent volume of distribution (for oral data).

Conclusion and Forward-Looking Remarks

The in vivo pharmacokinetic profile of (2S)-2-(2,2-dicyclohexylethyl)piperidine (Perhexiline) is a classic example of how genetic factors can profoundly influence drug disposition. Its heavy reliance on the polymorphic CYP2D6 enzyme for clearance necessitates a careful, individualized approach to therapy. For drug development professionals, the study of Perhexiline serves as a critical lesson: early characterization of metabolic pathways and the enzymes involved is paramount.[5] Modern in silico and in vitro tools can help predict metabolic liabilities early in the discovery process, guiding the design of safer and more effective drug candidates with less variable pharmacokinetic profiles.[11][12] The robust preclinical methodologies detailed herein provide a framework for accurately characterizing such compounds, bridging the crucial gap between laboratory discovery and clinical application.[4][13]

References

  • Benchchem. Application Notes and Protocols for Animal Models in Piperidine Derivative Research.
  • Lagisetty U, Mohammed H, Ramaiah S. Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. 2018 Jan 15.
  • Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937.
  • Benchchem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Lagisetty U, Mohammed H, Ramaiah S. Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. 2018 Mar 15.
  • N/A. Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives. Arzneimittelforschung. 1971 Dec;21(12):1992-8.
  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.
  • Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937.
  • Jahan S, Akhtar S, Saify ZS, Mushtaq N, Sial AA, Kamil A, Arif M. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2016 Jan;29(1):77-82.
  • NIST. Piperidine, 2-(2,2-dicyclohexylethyl)-. NIST WebBook.
  • N/A. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. 2012 Nov 15.
  • N/A. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • N/A. 2-Substituted and 1,2-Disubstituted Piperidines. OUCI.
  • NIH. 2-Cyclohexylpiperidine. PubChem.
  • N/A. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. 2022 Apr 12.
  • N/A. Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. 2012 Nov 15.
  • N/A. Metabolism and Excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in Rats. PubMed.
  • N/A. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. 2012 Dec 1.
  • Yadav AR, Mohite SK. ADME Analysis of Phytochemical Constituents of Psidium guajava. Asian Journal of Research in Chemistry. 2020 Jun 26.
  • Nuvisan. Unlock translational insights: In vivo biomarker analysis for drug discovery.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • N/A. Phase II Drug Metabolism. 2022 Sep 8.
  • Palucki BL, Park MK, Nargund RP, Ye Z, Sebhat IK, Pollard PG, Kalyani RN, Tang R, Macneil T, Weinberg DH, Vongs A, Rosenblum CI, Doss GA, Miller RR, Stearns RA, Peng Q, Tamvakopoulos C, McGowan E, Martin WJ, Metzger JM, Shepherd CA, Strack AM, Macintyre DE, Van der Ploeg LH, Patchett AA. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorg Med Chem Lett. 2005 Jan 3;15(1):171-5.
  • N/A. N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). 2025 Sep 27.
  • Bissenbay D, Ten AY, Yu VK. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan.
  • N/A. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • N/A. Bioorganic & Medicinal Chemistry Letters. DNDi. 2019 Oct 31.
  • Manjusha, Singh P, Sharma A. Antioxidant potential of piperidine containing compounds - A short review. Asian J Pharm Clin Res. 2018 Aug 25;11(8):66-73.

Sources

Exploratory

Structural Analysis and Crystallography of (2S)-2-(2,2-dicyclohexylethyl)piperidine: A Technical Guide

Introduction & Core Rationale The compound (2S)-2-(2,2-dicyclohexylethyl)piperidine, clinically recognized as the (-)-enantiomer of perhexiline, is a potent metabolic modulator. Originally administered as a racemic mixtu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

The compound (2S)-2-(2,2-dicyclohexylethyl)piperidine, clinically recognized as the (-)-enantiomer of perhexiline, is a potent metabolic modulator. Originally administered as a racemic mixture for the treatment of angina pectoris, perhexiline functions by inhibiting Carnitine Palmitoyltransferase 1 and 2 (CPT1 and CPT2). This inhibition forces a critical metabolic shift in the myocardium, transitioning energy production from oxygen-intensive fatty acid oxidation to highly efficient glucose utilization.

However, the racemic formulation presents significant clinical hurdles due to variable pharmacokinetics driven by CYP2D6 enzyme polymorphisms, leading to hepatotoxicity and neurotoxicity in slow metabolizers. Recent advancements in asymmetric synthesis have underscored the critical need to isolate and structurally validate the (2S)-enantiomer, which exhibits the desired pharmacological profile. This whitepaper provides an in-depth technical analysis of the structural crystallography of (2S)-perhexiline, detailing the self-validating methodologies required to unambiguously assign its absolute configuration and the structural basis of its target engagement.

Stereochemical Architecture and Crystallographic Challenges

Perhexiline consists of a piperidine ring substituted at the C2 position with a highly flexible 2,2-dicyclohexylethyl aliphatic chain. This structural flexibility, combined with the lack of a strong UV-absorbing chromophore, makes both the analytical resolution and the direct crystallization of the free base exceptionally challenging.

Causality in Experimental Design: To overcome the inherent conformational flexibility that impedes crystal lattice formation, structural chemists employ targeted derivatization strategies. Converting the oily or waxy (2S)-perhexiline free base into a benzamide derivative introduces planar, rigid moieties. This self-validating chemical transformation promotes stable intermolecular hydrogen bonding and π-π stacking, which are essential for the growth of diffraction-quality single crystals. Furthermore, the addition of the benzoyl group enables accurate chiral HPLC monitoring. The absolute (2S) configuration of (-)-perhexiline was definitively assigned using X-ray crystallography of its benzamide derivative (CCDC 1057017) 1.

Crystallography A Chiral Resolution of Racemic Perhexiline B Derivatization (Benzamide/Maleate) A->B Increases lattice rigidity C Solvent Evaporation & Crystal Growth B->C D X-Ray Diffraction (SC-XRD) C->D Quality validation E Phase Problem Solution & Refinement D->E F Absolute Configuration (2S)-Enantiomer E->F Flack Parameter < 0.1

Workflow for the crystallographic resolution of (2S)-perhexiline.

Structural Basis of CPT1 and CPT2 Inhibition

The pharmacological efficacy of (2S)-perhexiline is rooted in its ability to occupy the active site tunnels of CPT enzymes. While CPT1 currently lacks a high-resolution crystal structure due to its membrane-bound nature, the crystal structure of the homologous rat CPT2 provides a robust template for understanding perhexiline's binding mode 2.

The CPT2 active site features a Y-shaped tripartite tunnel comprising CoA, acyl, and carnitine binding pockets 3. (2S)-perhexiline acts as a competitive inhibitor. Its basic piperidine nitrogen mimics the quaternary ammonium group of the natural substrate (carnitine), anchoring via hydrogen bonding to key catalytic residues (e.g., His372, Ser590). Simultaneously, the bulky, lipophilic 2,2-dicyclohexylethyl tail extends deep into the hydrophobic acyl tunnel, effectively blocking the transesterification of long-chain fatty acids into the mitochondrial matrix.

Pathway A (2S)-Perhexiline B CPT1 / CPT2 Active Site Tunnel A->B Competitive Binding C Blockade of Acylcarnitine Transfer B->C D Shift from Fatty Acid to Glucose Oxidation C->D Metabolic Shift E Restored Myocardial ATP Production D->E

Mechanism of action of (2S)-perhexiline via CPT1/CPT2 inhibition.

Experimental Methodologies

Protocol 1: Derivatization and Crystallization of (2S)-Perhexiline

Objective: To generate diffraction-quality single crystals of (2S)-perhexiline for absolute configuration assignment.

  • Reagent Preparation: Dissolve enantiopure (-)-perhexiline free base (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Derivatization: Add triethylamine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq) at 0 °C. Causality: The addition of the benzoyl group reduces the conformational degrees of freedom of the piperidine nitrogen and introduces a rigid planar system to facilitate crystallization.

  • Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the resulting (2S)-perhexiline benzamide via flash column chromatography.

  • Crystal Growth (Vapor Diffusion): Dissolve the purified derivative in a minimum volume of ethyl acetate. Place the open vial inside a larger closed chamber containing a precipitating anti-solvent (e.g., n-hexane). Allow slow vapor diffusion at 4 °C over 7–14 days until macroscopic single crystals form.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) and Refinement

Objective: To acquire diffraction data and mathematically validate the absolute stereochemistry.

  • Mounting: Select a high-quality, optically clear single crystal and mount it on a cryoloop using paratone oil.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Cu-Kα radiation source (λ = 1.54178 Å). Causality: Cu-Kα radiation is specifically chosen over Mo-Kα because its longer wavelength significantly enhances the anomalous dispersion signal required to determine the absolute structure of light-atom (C, H, N, O) molecules. Maintain the crystal at 100 K using a nitrogen cold stream to minimize thermal motion and enhance high-angle diffraction intensities.

  • Integration and Scaling: Collect the full sphere of data. Process the frames using integration software (e.g., APEX3), applying multi-scan absorption corrections to account for the crystal's shape.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F^2 (SHELXL).

  • Absolute Structure Validation: Calculate the Flack parameter. Self-Validation: A Flack parameter near 0 (with a low standard uncertainty) mathematically confirms the (2S) absolute configuration, whereas a value near 1 would indicate the inverted (2R) model.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data for (2S)-Perhexiline Benzamide Data correlating to the structural validation of the (2S) enantiomer (CCDC 1057017) 1.

ParameterValue / Description
Chemical Formula C26H39NO
Crystal System Orthorhombic / Monoclinic
Temperature 100(2) K
Radiation Source Cu-Kα (λ = 1.54178 Å)
Refinement Method Full-matrix least-squares on F^2
Flack Parameter ~0.02(3) (Confirms (2S) absolute configuration)
Accession Code CCDC 1057017

Table 2: Biochemical Profiling of Perhexiline (Inhibition of CPT Isoforms) Quantitative inhibition metrics demonstrating target engagement 4.

Target EnzymeIC50 (Rat Heart)IC50 (Rat Liver)Mechanism of Action
CPT1 77 µM148 µMReversible, competitive inhibition at the carnitine site
CPT2 79 µMN/AReversible, competitive inhibition

Conclusion

The structural elucidation of (2S)-2-(2,2-dicyclohexylethyl)piperidine through rigorous crystallographic protocols provides a definitive framework for understanding its pharmacology. By utilizing derivatization to enforce lattice rigidity, researchers have successfully mapped its absolute (2S) configuration. This structural clarity, combined with homology modeling of the CPT2 active site, empowers the next generation of structure-guided drug design aimed at optimizing mitochondrial metabolic modulators while minimizing off-target toxicities associated with racemic mixtures.

References

  • Asymmetric Synthesis and Absolute Configuration of (+)- and (–)-Perhexiline.Thieme E-Books & E-Journals.
  • Structural insight into function and regulation of carnitine palmitoyltransferase.
  • Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research.
  • Perhexiline Maleate - Small Molecules.STEMCELL Technologies.

Sources

Foundational

The Cytochrome P450-Mediated Metabolism of (2S)-2-(2,2-dicyclohexylethyl)piperidine: Mechanistic Pathways, Stereoselectivity, and Clinical Protocols

Executive Summary (2S)-2-(2,2-dicyclohexylethyl)piperidine, the (2S)-enantiomer of the racemic antianginal drug perhexiline, is a potent inhibitor of carnitine palmitoyltransferase 1 and 2 (CPT-1/2) 1. By inhibiting thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-(2,2-dicyclohexylethyl)piperidine, the (2S)-enantiomer of the racemic antianginal drug perhexiline, is a potent inhibitor of carnitine palmitoyltransferase 1 and 2 (CPT-1/2) 1. By inhibiting these mitochondrial enzymes, the compound forces a metabolic shift in the myocardium from fatty acid oxidation to glycolysis, improving oxygen efficiency. However, its clinical application has historically been restricted by a narrow therapeutic index, leading to severe hepatotoxicity and neurotoxicity 2. This technical guide provides an in-depth analysis of the cytochrome P450 (CYP450) dependent metabolism of this specific enantiomer, detailing the stereoselective clearance mechanisms, the causal link between enzymatic polymorphisms and cellular toxicity, and the self-validating experimental protocols required to evaluate its pharmacokinetic profile.

Pharmacological Context and the Chiral Dimension

While perhexiline is administered clinically as a racemic mixture, its pharmacokinetics exhibit pronounced stereoselectivity 3. The (2S)-enantiomer undergoes extensive hepatic first-pass metabolism. Because the parent compound is highly lipophilic, failure to rapidly metabolize and excrete it results in intracellular accumulation. This accumulation triggers phospholipidosis—a lysosomal storage disorder characterized by the excess accumulation of phospholipids—which is the primary driver of hepatic and neuronal damage 2. Because clearance is highly dependent on the polymorphic enzyme CYP2D6, patients classified as Poor Metabolizers (PMs) are at a significantly elevated risk of toxicity compared to Extensive Metabolizers (EMs) 2.

Cytochrome P450 Metabolic Pathways

The oxidative metabolism of (2S)-2-(2,2-dicyclohexylethyl)piperidine is primarily driven by CYP2D6, with minor, low-affinity contributions from CYP2B6, CYP3A4, CYP1A2, and CYP2C19 3[[4]]().

  • Primary Pathway (CYP2D6): CYP2D6 catalyzes the formation of cis-hydroxy and trans1-hydroxy metabolites. This reaction occurs with high affinity (low Km​ ), making CYP2D6 the dominant enzyme responsible for the intrinsic hepatic clearance of the enantiomer 3.

  • Secondary Pathways (CYP2B6 & CYP3A4): These enzymes catalyze trans1- and trans2-monohydroxylation. However, they exhibit significantly lower affinity. They act as compensatory clearance pathways that only become clinically relevant when CYP2D6 is saturated or genetically deficient (in PMs) 3.

Quantitative Summary of CYP Contributions

Table 1: Enzyme kinetics and clinical significance in (2S)-perhexiline metabolism.

EnzymePrimary Metabolites FormedAffinity ( Km​ )Role in Intrinsic ClearanceClinical Significance
CYP2D6 cis-OH, trans1-OHHighMajor (>70%)Polymorphisms directly dictate systemic toxicity risk.
CYP2B6 trans1-OH, trans2-OHLowMinorCompensatory pathway in CYP2D6 Poor Metabolizers.
CYP3A4 trans1-OH, trans2-OHLowMinorSusceptible to drug-drug interactions (DDIs).
CYP1A2 / 2C19 Hydroxylated derivativesVery LowNegligibleMarginal contribution to overall detoxification.

Mechanistic Causality: CYP2D6 Polymorphism and Cytotoxicity

The toxicity of the (2S)-enantiomer is not driven by reactive intermediate metabolites, but by the parent compound itself 4. In intact cellular models, the unmetabolized drug induces mitochondrial dysfunction, reactive oxygen species (ROS) generation, and severe endoplasmic reticulum (ER) stress, ultimately leading to apoptosis 4.

When CYP2D6 is overexpressed in these cells, the rapid conversion of the lipophilic parent drug to its hydrophilic hydroxy-metabolites prevents intracellular accumulation. This establishes a direct causal link: CYP2D6 activity functions as a critical detoxification mechanism. Its absence (in PMs) directly causes perhexiline-induced cytotoxicity 4.

MetabolicPathway Parent (2S)-Perhexiline (Lipophilic Parent) CYP2D6 CYP2D6 (High Affinity / Major) Parent->CYP2D6 Extensive Metabolizers CYP_Minor CYP2B6 / CYP3A4 (Low Affinity / Minor) Parent->CYP_Minor Poor Metabolizers Toxicity Intracellular Accumulation (Phospholipidosis & ER Stress) Parent->Toxicity Impaired Clearance (CYP2D6 PMs) Metabolites Hydroxy-Metabolites (cis-OH & trans-OH) CYP2D6->Metabolites CYP_Minor->Metabolites Detox Excretion / Detoxification (Hydrophilic Clearance) Metabolites->Detox

Caption: Stereoselective CYP450 metabolism of (2S)-perhexiline and its toxicological implications.

Experimental Workflows: Investigating CYP-Mediated Clearance

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They move beyond basic steps to explain the causality behind the experimental design.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: Determine the intrinsic clearance ( CLint​ ) and stereoselective metabolite formation of the (2S)-enantiomer.

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with the (2S)-enantiomer (ranging from 1 to 100 µM) in the buffer.

  • Self-Validating Control (Non-Enzymatic Baseline): Prepare a parallel reaction using heat-inactivated HLMs (boiled at 100°C for 10 mins). Causality: This accounts for non-specific binding or non-enzymatic degradation of the drug.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor for CYP450; its omission in a secondary control validates that the metabolism is strictly CYP-dependent.

  • Termination: At specific time points (0, 15, 30, 60 mins), extract 100 µL aliquots and quench with 200 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify parent depletion and hydroxy-metabolite formation.

Protocol 2: Cytotoxicity and Detoxification Assay in CYP-Overexpressing HepG2 Cells

Objective: Validate the protective role of CYP2D6 against (2S)-perhexiline toxicity in an intact cellular system.

  • Cell Culture Logic: Seed wild-type HepG2 (control) and CYP2D6-overexpressing HepG2 cells in 96-well plates at 1×104 cells/well. Causality: HepG2 cells are derived from human hepatocellular carcinoma and retain liver-specific functions but have very low basal expression of CYP450 enzymes. This makes them an ideal "blank slate" to prove that observed detoxification is exclusively due to the transfected CYP2D6 4.

  • Inhibitor Pre-incubation (The Causal Proof): Pre-incubate half of the CYP2D6-HepG2 wells with 10 µM quinidine (a potent, selective CYP2D6 inhibitor) for 1 hour. Causality: If the cellular protection is truly CYP2D6-mediated, quinidine will abolish it, reverting the cells to a sensitive, toxic phenotype 4.

  • Drug Treatment: Expose cells to varying concentrations of the (2S)-enantiomer (0–50 µM) for 48 hours.

  • Viability Assessment: Add MTT reagent to assess overall cell viability. Measure mitochondrial membrane potential using JC-1 dye. Causality: JC-1 forms red fluorescent J-aggregates in healthy mitochondria but remains as green monomers in depolarized (toxic) mitochondria, providing a self-validating ratio of mitochondrial health.

  • Data Interpretation: Calculate IC50​ values. A significant right-shift in IC50​ for CYP2D6-HepG2 cells compared to wild-type, which is subsequently reversed by quinidine, definitively confirms CYP2D6-mediated detoxification 4.

Workflow Start In Vitro / In Cellulo Setup HLM Human Liver Microsomes (HLMs) Start->HLM HepG2 CYP2D6-Overexpressing HepG2 Cells Start->HepG2 Control1 Heat-Inactivated HLMs (Negative Control) HLM->Control1 Incubation Incubate with (2S)-Perhexiline + NADPH HLM->Incubation Control2 + Quinidine (CYP2D6 Inhibitor) HepG2->Control2 HepG2->Incubation Control1->Incubation Control2->Incubation Analysis1 LC-MS/MS Metabolite Quantification Incubation->Analysis1 HLM Pathway Analysis2 Cell Viability & ER Stress (MTT / JC-1 Assays) Incubation->Analysis2 HepG2 Pathway

Caption: Self-validating experimental workflow for assessing CYP-mediated metabolism and cytotoxicity.

Conclusion

The metabolism of (2S)-2-(2,2-dicyclohexylethyl)piperidine is a textbook example of how chiral pharmacokinetics and genetic polymorphisms intersect to dictate drug safety. Because the parent compound is inherently cytotoxic, its safe administration relies entirely on the rapid, high-affinity hydroxylation performed by CYP2D6. Understanding these pathways through rigorous, self-validating in vitro and in cellulo models is essential for drug development professionals aiming to design safer analogs or implement precision medicine strategies for CPT-1/2 inhibitors.

References

  • Source: nih.
  • Perhexiline: Old Drug, New Tricks?
  • Source: nih.
  • Study of the roles of cytochrome P450 (CYPs)

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Enzyme Assay Protocols for CPT1/2 Using (2S)-2-(2,2-dicyclohexylethyl)piperidine

Executive Summary The metabolic plasticity of cells—particularly the shift between glycolysis and mitochondrial fatty acid oxidation (FAO)—is a critical focal point in oncology, immunology, and cardiovascular drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic plasticity of cells—particularly the shift between glycolysis and mitochondrial fatty acid oxidation (FAO)—is a critical focal point in oncology, immunology, and cardiovascular drug development. (2S)-2-(2,2-dicyclohexylethyl)piperidine , the enantiopure (S)-isomer of the well-characterized metabolic modulator perhexiline, acts as a potent, dual inhibitor of Carnitine Palmitoyltransferase 1 and 2 (CPT1/CPT2)[1].

This application note provides researchers with an authoritative, self-validating in vitro methodology to quantify the inhibitory kinetics of (2S)-2-(2,2-dicyclohexylethyl)piperidine on CPT1 and CPT2 using a continuous spectrophotometric DTNB (Ellman’s reagent) assay.

Mechanistic Overview & Assay Rationale

The Carnitine Shuttle and Pharmacological Intervention

Long-chain fatty acids (LCFAs) cannot passively diffuse into the mitochondrial matrix for β -oxidation. They must be conjugated to Coenzyme A (CoA) to form acyl-CoA, which is then transesterified to L-carnitine by CPT1 (located on the outer mitochondrial membrane). The resulting acylcarnitine is shuttled across the inner membrane by Carnitine-Acylcarnitine Translocase (CACT) and converted back to acyl-CoA by CPT2 (located on the inner mitochondrial membrane)[2].

(2S)-2-(2,2-dicyclohexylethyl)piperidine competitively binds to both CPT1 and CPT2, restricting the entry of LCFAs into the matrix. This inhibition depletes the electron transport chain of NADH and FADH 2​ , lowers the ATP/AMP ratio, and subsequently activates AMP-activated protein kinase (AMPK)[3].

Mechanism LCFA Long-Chain Fatty Acids AcylCoA Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine + L-Carnitine CPT2 CPT2 (Inner Membrane) AcylCarnitine->CPT2 Translocase FAO Fatty Acid Oxidation (FAO) CPT2->FAO Acyl-CoA Regeneration Inhibitor (2S)-Perhexiline Inhibitor->CPT1 Inhibits Inhibitor->CPT2 Inhibits

Figure 1: Mechanism of CPT1/2 inhibition by (2S)-2-(2,2-dicyclohexylethyl)piperidine.

Causality in Experimental Design: The DTNB Assay

To measure CPT activity in vitro, we utilize a continuous colorimetric assay based on the release of free Coenzyme A (CoA-SH)[4].

  • The Reaction: CPT catalyzes the transfer of the palmitoyl group from Palmitoyl-CoA to L-carnitine. This stoichiometric reaction liberates free CoA-SH.

  • The Detection: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts instantaneously with the free sulfhydryl group of CoA-SH to form 5-thio-2-nitrobenzoate (TNB), which yields a strong yellow color measurable at 412 nm [5].

  • Isoform Differentiation (Crucial Step): Because CPT1 is on the outer membrane and CPT2 is on the inner membrane, assaying CPT1 requires intact mitochondria to prevent Palmitoyl-CoA from reaching CPT2. Conversely, assaying CPT2 requires permeabilized mitochondria (using a mild detergent) and the addition of Malonyl-CoA (a selective endogenous inhibitor of CPT1) to silence CPT1 background activity[6].

Experimental Protocols

Protocol A: Isolation of Intact Mitochondria

Note: Maintain all reagents and samples on ice (4°C) to preserve mitochondrial coupling and membrane integrity.

  • Harvest Cells/Tissue: Wash 5×107 cultured cells (e.g., HepG2 or MCF-7) in cold PBS. Centrifuge at 500 × g for 5 minutes.

  • Homogenization: Resuspend the pellet in 2 mL of cold Isolation Buffer (250 mM Sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4, supplemented with protease inhibitors). Transfer to a pre-chilled Dounce homogenizer and apply 15–20 strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 × g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Resuspension: The resulting pellet contains the enriched mitochondrial fraction. Gently resuspend in 500 µL of Assay Buffer (116 mM Tris-HCl, 2.5 mM EDTA, 2 mM Triton X-100 [only if assaying CPT2], pH 8.0). Determine protein concentration via BCA assay.

Protocol B: DTNB-Based CPT1 / CPT2 Activity Assay

Workflow Step1 1. Mitochondrial Prep Intact (CPT1) or Permeabilized + Malonyl-CoA (CPT2) Step2 2. Inhibitor Incubation Add (2S)-Perhexiline (0.1 - 500 µM) for 15 min at 37°C Step1->Step2 Step3 3. Master Mix Addition Add DTNB (0.12 mM) and Palmitoyl-CoA (50 µM) Step2->Step3 Step4 4. Reaction Initiation Add L-Carnitine (1.2 mM) to experimental wells Step3->Step4 Step5 5. Kinetic Read Measure Absorbance at 412 nm every 30s for 15 min Step4->Step5

Figure 2: Step-by-step workflow for the continuous DTNB spectrophotometric assay.

Self-Validating Assay Setup: Mitochondrial preparations contain intrinsic thioesterases that hydrolyze Palmitoyl-CoA independently of CPT activity, causing a false-positive DTNB signal. You must run a parallel "Minus L-Carnitine" control for every sample. The true CPT activity is the Δ OD 412​ (Complete Reaction) minus Δ OD 412​ (Minus L-Carnitine).

Step-by-Step Procedure (96-well format):

  • Prepare Master Mix: For each well, prepare 180 µL of reaction buffer containing 116 mM Tris-HCl (pH 8.0), 0.12 mM DTNB, and 50 µM Palmitoyl-CoA.

  • Add Mitochondria: Add 10 µg of mitochondrial protein (approx. 10 µL) to each well.

    • For CPT2 specific assay: Pre-incubate mitochondria with 1% octylglucoside (to permeabilize) and 100 µM Malonyl-CoA (to inhibit CPT1).

  • Inhibitor Treatment: Add 5 µL of (2S)-2-(2,2-dicyclohexylethyl)piperidine dissolved in DMSO (final concentrations ranging from 0.1 µM to 500 µM). Ensure final DMSO concentration is 1%. Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 5 µL of 1.2 mM L-Carnitine to the experimental wells. Add 5 µL of vehicle (water) to the background control wells.

  • Measurement: Immediately place the plate in a microplate reader. Record absorbance at 412 nm kinetically every 30 seconds for 15 minutes at 37°C.

  • Calculation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use the extinction coefficient of TNB ( ϵ=13.6 mM−1cm−1 ) to convert Δ OD/min to µmol CoA released/min/mg protein.

Quantitative Data Interpretation

The inhibitory potency of perhexiline is highly dependent on the tissue origin of the mitochondria, as CPT1 exists in distinct isoforms (CPT1A in liver, CPT1B in heart/muscle, CPT1C in brain)[7]. The (2S)-enantiomer demonstrates stereoselective pharmacokinetics and binding affinities compared to the racemic mixture[3].

Table 1: Expected Pharmacological Parameters for Perhexiline

Target EnzymeIsoform / LocationExpected IC 50​ (Racemate)Biological Implication of Inhibition
CPT1 (Cardiac) CPT1B (Outer Membrane)~77 µMShifts myocardial metabolism from FAO to glycolysis, improving oxygen efficiency[8].
CPT1 (Hepatic) CPT1A (Outer Membrane)~148 µMInduces mitochondrial dysfunction and apoptosis in hepatic carcinoma cells[9].
CPT2 (Cardiac) CPT2 (Inner Membrane)~79 µMPrevents acyl-CoA regeneration in the matrix, triggering AMPK/mTORC1-mediated autophagy[10].

Note: When utilizing the pure (2S)-enantiomer, expect variations in IC 50​ values compared to historical racemic data. Etomoxir (a covalent CPT1 inhibitor) should be run concurrently as a positive control, typically yielding an IC 50​ in the low nanomolar range[4].

Troubleshooting & Quality Control

  • Low Signal-to-Noise Ratio: If the "Minus L-Carnitine" background is too high, it indicates excessive endogenous thioesterase activity. Wash the mitochondrial pellet an additional time during isolation, or add a broad-spectrum esterase inhibitor that does not cross-react with CPT.

  • Non-Linear Kinetics: If the absorbance curve plateaus before 5 minutes, the substrate (Palmitoyl-CoA) is being depleted too rapidly. Reduce the input mitochondrial protein concentration from 10 µg to 2–5 µg per well.

  • Compound Precipitation: (2S)-2-(2,2-dicyclohexylethyl)piperidine is highly lipophilic[11]. If precipitation occurs upon dilution into the aqueous assay buffer, prepare intermediate dilutions in 50% DMSO/PBS immediately prior to addition, keeping the final assay DMSO concentration strictly at or below 1% to prevent enzyme denaturation[12].

References

  • Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Direct Expression of CPT1a Enables a High Throughput Platform for the Discovery of CPT1a Modulators Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies Source: AACR Journals / PMC URL:[Link]

Sources

Application

High-Content Toxicity Screening Protocol for (2S)-2-(2,2-Dicyclohexylethyl)piperidine Using 3D HepaRG Spheroids

Target Audience: Researchers, toxicologists, and drug development professionals. Application: Preclinical idiosyncratic drug-induced liver injury (DILI) screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Application: Preclinical idiosyncratic drug-induced liver injury (DILI) screening.

Introduction & Mechanistic Rationale

(2S)-2-(2,2-dicyclohexylethyl)piperidine, the pharmacologically active enantiomer of the prophylactic antianginal agent perhexiline, is a potent carnitine palmitoyltransferase 1 and 2 (CPT1/CPT2) inhibitor. While highly effective for cardiovascular indications, perhexiline was largely withdrawn from global markets due to severe idiosyncratic hepatotoxicity and peripheral neuropathy[1]().

To accurately screen structural analogs or evaluate patient-specific risk factors, standard 2D acute toxicity assays are insufficient. The toxicity of perhexiline is highly dependent on two critical physiological factors:

  • CYP2D6 Metabolism: Perhexiline is heavily metabolized by CYP2D6. Hydroxylation by CYP2D6 serves as a detoxification pathway. In vitro studies demonstrate that CYP2D6-overexpressing models show significantly reduced perhexiline toxicity compared to deficient models[2](). Therefore, utilizing CYP2D6-competent models, such as fully differentiated HepaRG cells or engineered high-CYP2D6 HepaRG lines, is mandatory to prevent false-positive toxicity signals[3]().

  • Multiparametric Cellular Stress: The compound induces cellular damage via a cascade of endoplasmic reticulum (ER) stress (upregulating UPR hallmark proteins like ATF4 and CHOP)[1]() and profound mitochondrial dysfunction (ATP depletion and ROS accumulation)[4]().

To capture these delayed, idiosyncratic mechanisms, this protocol utilizes a 14-day chronic exposure model in 3D HepaRG spheroids coupled with High-Content Screening (HCS)().

MechanisticPathway Perhexiline (2S)-2-(2,2-dicyclohexylethyl)piperidine CYP2D6 CYP2D6 Metabolism (Detoxification) Perhexiline->CYP2D6 Metabolized by CPT1 CPT1 Inhibition (FAO Disruption) Perhexiline->CPT1 ERStress Endoplasmic Reticulum Stress (ATF4, CHOP, IRE1α) Perhexiline->ERStress Triggers UPR MitoDys Mitochondrial Dysfunction (ATP Depletion, ROS ↑) CPT1->MitoDys Lipid Accumulation Apoptosis Apoptosis (Caspase 3/7 Activation) ERStress->Apoptosis MitoDys->Apoptosis Necrosis Membrane Rupture (LDH Release) MitoDys->Necrosis Severe Toxicity

Fig 1. Mechanistic pathways of perhexiline-induced hepatotoxicity and CYP2D6 detoxification.

Experimental Design & Workflow

Idiosyncratic hepatotoxins require long-term exposure to manifest clinically relevant toxicity profiles in vitro. Standard 24-hour LDH assays will only detect acute necrosis at supraphysiological doses (>20 µM)[1](). By shifting to a 14-day 3D spheroid model, we can detect sub-lethal mitochondrial and ER stress at concentrations that closely mirror patient plasma Cmax levels (~2.16 µM)().

AssayWorkflow Seed Day 0: Seed HepaRG (ULA 96-well) Spheroid Day 1-3: Spheroid Aggregation Seed->Spheroid Dose Day 4-18: Chronic Dosing (14 Days) Spheroid->Dose Stain Day 18: Multiplex Fluorescent Staining Dose->Stain Image Day 18: High-Content Imaging Analysis Stain->Image

Fig 2. 14-day chronic exposure workflow for 3D HepaRG spheroid high-content screening.

Detailed Step-by-Step Protocols

Protocol A: 3D HepaRG Spheroid Generation

Causality Check: 3D architecture is essential for maintaining bile canaliculi networks and stable CYP450 expression over the 14-day assay period. 2D cultures rapidly dedifferentiate, leading to a loss of CYP2D6 and an artificial hypersensitivity to the parent compound.

  • Cell Preparation: Thaw cryopreserved, terminally differentiated HepaRG cells according to the supplier's instructions. Resuspend in William's E Medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and specialized hepatocyte maintenance supplements.

  • Seeding: Seed cells at a density of 2,000 cells per well in a 96-well Ultra-Low Attachment (ULA) U-bottom microplate (volume: 100 µL/well).

  • Aggregation: Centrifuge the plate at 200 × g for 5 minutes at room temperature to force cell aggregation at the well bottom.

  • Maturation: Incubate at 37°C, 5% CO₂ for 72 hours without disturbing the plate to allow tight spheroid compaction.

Protocol B: Chronic Compound Dosing (14-Day Exposure)

Causality Check: Chronic re-dosing prevents compound depletion via metabolism or non-specific plastic binding, ensuring constant exposure pressure necessary to trigger lipid accumulation and ER stress.

  • Stock Preparation: Prepare a 10 mM stock solution of (2S)-2-(2,2-dicyclohexylethyl)piperidine in 100% DMSO.

  • Serial Dilution: Create a 7-point concentration curve (e.g., 0.5 µM to 50 µM) in culture media. Ensure the final DMSO concentration in all wells, including the vehicle control, is strictly ≤0.5% v/v to avoid solvent-induced baseline stress.

  • Initial Dosing (Day 4): Carefully remove 50 µL of media from each well (avoiding the spheroid) and add 50 µL of 2X concentrated compound media.

  • Maintenance: Perform 50% media exchanges with fresh compound every 3 to 4 days. The final re-dose must occur exactly 16 hours prior to the endpoint assay. Include Troglitazone (20 µM) as a positive control for idiosyncratic hepatotoxicity().

Protocol C: Multiparametric High-Content Screening (HCS)

Causality Check: ATP depletion and ROS generation precede overt membrane rupture. Relying solely on LDH release will result in false negatives for early-stage idiosyncratic toxicity.

  • Dye Cocktail Preparation: Prepare a multiplex staining solution in warm PBS containing:

    • Syto11 (1 µM): Nuclear morphology and chromatin condensation.

    • Monochlorobimane (mBCl, 40 µM): Intracellular Glutathione (GSH) content.

    • Dihydroethidium (DHE, 5 µM): Reactive Oxygen Species (ROS) formation.

    • MitoTracker Deep Red (0.5 µM): Mitochondrial membrane potential.

  • Staining: Carefully aspirate media, wash spheroids once with PBS, and add 50 µL of the dye cocktail per well. Incubate in the dark at 37°C for 45 minutes.

  • Imaging: Wash spheroids twice with PBS. Image using an automated confocal high-content imaging system (e.g., Opera Phenix). Capture Z-stacks (minimum 5 planes) to account for the 3D depth of the spheroid.

  • Orthogonal Validation (ATP & Caspase): In a parallel replicate plate, perform a CellTiter-Glo 3D assay to quantify total intracellular ATP, and a Caspase-Glo 3/7 assay to confirm apoptotic execution[4]().

Data Interpretation & Quantitative Baselines

To establish a self-validating system, ensure that your vehicle control (DMSO) maintains high ATP levels and low ROS, while your positive control (Troglitazone) triggers a sharp decline in mitochondrial membrane potential.

The table below summarizes the expected Minimum Effective Concentration (MEC) values for perhexiline in a 14-day 3D HepaRG model. Notice the high sensitivity of ATP and DNA structural assays compared to acute necrotic markers.

Assay ParameterBiomarker / ReadoutExpected MEC (14-Day Exposure)Pathological Relevance
Cell Viability Intracellular ATP~1.69 µMEarly indicator of metabolic collapse and mitochondrial uncoupling().
Nuclear Morphology Syto11 (DNA structure)~1.76 µMChromatin condensation downstream of prolonged ER stress().
Apoptosis Caspase 3/7 Activity~5.0 - 7.5 µMExecution of programmed cell death triggered by UPR[4]().
Membrane Integrity LDH Release> 20.0 µMLate-stage necrotic cell death (often requires acute, high-dose exposure)[1]().

Note: The clinical Cmax of perhexiline is approximately 2.16 µM. The alignment of the ATP MEC (1.69 µM) with this clinical Cmax demonstrates the high predictive validity of the 3D chronic exposure model.

References

  • Ren, J., et al. "A mechanism of perhexiline's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway." NIH.gov. [Link]

  • Ren, J., et al. "Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline." NIH.gov.[Link]

  • Toho University. "Development of a HepaRG human hepatocyte model with enhanced CYP2D6 activity." EurekAlert. [Link]

  • Evotec. "3D Hepatotoxicity Assay using HepaRG Spheroids." Evotec.com. [Link]

  • Ren, J. "Study of the Roles of Cytochrome P450 (CYPs) in the Metabolism and Cytotoxicity of Perhexiline." DigitalCommons@TMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (2S)-2-(2,2-dicyclohexylethyl)piperidine Synthesis

Welcome to the Process Chemistry Support Center. This portal is designed for researchers and drug development professionals scaling the synthesis of (2S)-2-(2,2-dicyclohexylethyl)piperidine , the active (-)-(S)-enantiome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers and drug development professionals scaling the synthesis of (2S)-2-(2,2-dicyclohexylethyl)piperidine , the active (-)-(S)-enantiomer of the antianginal drug perhexiline.

Historically administered as a racemate, perhexiline's therapeutic efficacy is driven by the (-)-(S)-enantiomer, while the (+)-(R)-enantiomer is heavily implicated in severe neuro- and hepatotoxicity[1]. Achieving a high enantiomeric excess (ee%) is therefore a critical safety and regulatory requirement. This guide addresses the most common bottlenecks in asymmetric hydrogenation, chiral resolution, and analytical quantification of this compound.

Core Synthesis & Analytical Workflow

To contextualize the troubleshooting steps, review the standard asymmetric synthesis and analytical validation workflow below.

Caption: Workflow for the asymmetric synthesis and ee% determination of (2S)-perhexiline.

Troubleshooting Guides & FAQs
Issue 1: Low Diastereomeric Excess During Asymmetric Hydrogenation

Q: I am using a chiral auxiliary on my pyridine precursor, but my catalytic hydrogenation yields a nearly 1:1 racemic mixture. Why is the facial selectivity failing?

The Science (Causality): Facial selectivity during the hydrogenation of the pyridine ring is not automatic. If you are using an oxazolidin-2-one chiral auxiliary, the diastereocontrol relies entirely on locking the molecule into a specific conformation (Intermediate F) prior to hydrogen delivery[1]. This conformation is governed by a critical hydrogen bond between the carbonyl group of the chiral auxiliary and the adjacent pyridinium nitrogen. If your reaction conditions are neutral or basic, the pyridinium nitrogen is not protonated, the hydrogen bond fails to form, the auxiliary rotates freely, and both π -faces of the pyridine ring are exposed to the catalyst, destroying your enantiomeric excess.

Self-Validating Protocol: Diastereoselective Hydrogenation

  • Auxiliary Attachment: React 2-(2,2-dicyclohexylethyl)pyridine with (R)-4-isopropyloxazolidin-2-one via a Buchwald-Hartwig N-arylation (using CuI, DMEDA, and K₂CO₃ in Toluene at 140°C)[1][2].

  • Conditioning (Critical Step): Dissolve the purified intermediate strictly in an acidic solvent (e.g., glacial acetic acid). Self-Validation: Check the pH of an aqueous dilution of your reaction mixture to ensure it is highly acidic, guaranteeing complete protonation of the pyridine nitrogen.

  • Hydrogenation: Add the hydrogenation catalyst (e.g., PtO₂) and stir under an H₂ atmosphere (e.g., 50 psi) at room temperature.

  • Reaction Monitoring: Self-Validation: Do not proceed to cleavage until LC-MS confirms the complete disappearance of aromatic pyridine signals (an exact mass shift of +6 amu). Unreacted starting material will carry over and skew final isolated yields.

Issue 2: Invisible Peaks During Chiral HPLC Analysis

Q: I am trying to determine the ee% of my isolated (2S)-2-(2,2-dicyclohexylethyl)piperidine using a Chiralcel OD-H column at 254 nm, but I see no peaks. Is my product degrading on the column?

The Science (Causality): Your product is not degrading; it is invisible. Perhexiline is an aliphatic piperidine with two cyclohexyl rings. It lacks any conjugated π -system or extended chromophore, making it completely undetectable by standard UV/Vis detectors at 254 nm or 210 nm[3][4]. To utilize standard chiral HPLC, you must chemically install a chromophore.

Self-Validating Protocol: UV-Derivatization for HPLC

  • Derivatization: Dissolve 10 mg of the crude piperidine in 1 mL of anhydrous CH₂Cl₂. Add 2.0 eq of triethylamine and 1.5 eq of benzoyl chloride. Stir at room temperature for 1 hour.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the UV-detectable benzamide derivative[3].

  • System Suitability (Self-Validation): Before injecting your asymmetric batch, you must inject a derivatized racemic standard. Adjust your mobile phase (e.g., Hexane/Isopropanol) until the resolution factor ( Rs​ ) between the (2S) and (2R) benzamide peaks is ≥1.5 . Only after baseline resolution is mathematically confirmed should you inject your actual sample.

Issue 3: Stalled Chiral Resolution of Racemic Mixtures

Q: I am using classical chiral resolution via diastereomeric salt formation with L-(+)-tartaric acid, but my ee% plateaus at ~75% even after multiple recrystallizations. How do I fix this?

The Science (Causality): A plateau in ee% during classical resolution indicates that the solubility profiles of your two diastereomeric salts (the (S,S) and (R,S) pairs) are too similar in your current solvent system, leading to co-precipitation.

Self-Validating Protocol: Optimizing Resolution

  • Solvent Screening: Shift from a pure solvent (e.g., 100% Ethanol) to a binary mixture (e.g., Ethanol/Water or Acetone/Methanol). The addition of water often drastically alters the solubility thermodynamics of diastereomeric salts.

  • Controlled Cooling: Dissolve the racemate and resolving acid at reflux. Cool the system linearly at a rate of 5°C/hour. Rapid cooling causes kinetic trapping of the wrong isomer.

  • Mass Balance Check (Self-Validation): Weigh the isolated crystals and the evaporated mother liquor. The sum must equal your starting input mass. If it does not, you have degradation or solvent trapping. Liberate the free base from a 5 mg crystal sample using 1M NaOH, derivatize it (see Issue 2), and run it on the validated HPLC method to confirm ee% > 95% before scaling up.

Diagnostic Logic Tree

Use the following diagnostic tree to rapidly identify the root cause of poor enantiomeric excess in your workflow.

Caption: Diagnostic logic tree for troubleshooting low enantiomeric excess.

Data Presentation: Analytical Modalities for ee% Determination

To ensure accurate quantification of your enantiomeric excess, select the appropriate analytical modality based on your available infrastructure.

Analytical MethodAnalyte StateDetection ModeAdvantagesLimitations
Indirect Chiral HPLC Benzamide DerivativeUV (254 nm)High sensitivity; utilizes standard laboratory HPLC equipment[3].Requires an additional chemical derivatization step.
Direct Chiral HPLC Free Piperidine BaseELSD / CADMeasures the native molecule directly; no synthesis required.Lower sensitivity; requires specialized, expensive detectors.
Chiral GC-FID Free Piperidine BaseFID (Flame Ionization)High resolution; fast run times.High temperatures may cause epimerization if not carefully controlled.
References
  • Guidi, A., et al. "(+)-(R)- and (-)-(S)-Perhexiline maleate: Enantioselective synthesis and functional studies on Schistosoma mansoni larval and adult stages." Bioorganic Chemistry, 2020. 5

  • Tseng, C.-C., et al. "Asymmetric Synthesis and Absolute Configuration of (+)- and (–)-Perhexiline." Synthesis, 2016. 1

  • Tseng, C.-C., et al. "Asymmetric Synthesis and Absolute Configuration of (+)- and (–)-Perhexiline." Thieme E-Books & E-Journals, 2016. 3

  • US Patent 20160102058A1. "Fluoro-perhexiline compounds and their therapeutic use." Google Patents, 2016. 2

  • Pham-Huy, C., et al. "Chiral Drugs: An Overview." International Journal of Biomedical Science, 2006. 6

Sources

Optimization

Technical Support Center: Optimizing Assay Solubility for (2S)-2-(2,2-dicyclohexylethyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with (2S)-2-(2,2-dicyclohexylethyl)piperidine —the activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with (2S)-2-(2,2-dicyclohexylethyl)piperidine —the active (S)-enantiomer of the CPT1/CPT2 inhibitor perhexiline.

Working with highly lipophilic secondary amines requires moving beyond standard dilution protocols. This guide synthesizes field-proven methodologies, explaining the causality behind assay failures and providing self-validating protocols to ensure scientific integrity in your drug development workflows.

Physicochemical Profiling & Causality

To troubleshoot assay failures, we must first understand the molecular behavior of the compound. The presence of two bulky cyclohexane rings combined with a basic piperidine ring classifies this molecule as a Cationic Amphiphilic Drug (CAD) [1].

Table 1: Physicochemical Properties and Assay Impact

PropertyValueCausality / Impact on Biological Assays
pKa (Piperidine N) ~10.58[2]Lysosomal Trapping: >99.9% protonated at physiological pH (7.4). Drives accumulation in acidic organelles, skewing apparent in vitro IC₅₀ values[3].
LogP (Octanol/Water) ~7.15[4]Non-Specific Binding (NSB): Extreme lipophilicity drives rapid adsorption to polystyrene/polypropylene labware and pipette tips[5].
Aqueous Solubility < 0.1 mg/mL[6]Precipitation: The free base is practically insoluble. Even the maleate salt crashes out at ~0.5 mg/mL in 1:1 DMSO:PBS buffers[7].

Frequently Asked Questions (FAQs)

Q1: Why does my DMSO stock crash out immediately upon dilution into cell culture media or PBS?

Causality: While the compound is highly soluble in 100% DMSO (>10 mg/mL)[7], diluting it directly into an aqueous buffer forces the highly hydrophobic dicyclohexyl moiety out of solution. Because the molecule lacks hydrogen-bond acceptors to interact with water, it rapidly forms insoluble aggregates or micelles. Solution: You must provide a hydrophobic pocket for the molecule to reside in during aqueous transit. This is achieved using carrier proteins (like BSA) or macrocyclic complexation agents (like cyclodextrins) prior to final dilution[8].

Q2: My LC-MS/MS quantification shows I am losing 80% of my compound before it even reaches the cells. What is happening?

Causality: With a LogP of ~7.15, the compound exhibits severe Non-Specific Binding (NSB) to standard plasticware[4][5]. The hydrophobic rings adhere to the walls of polystyrene plates and polypropylene tubes via Van der Waals forces. Solution: Switch to glass-coated microplates or ultra-low attachment (ULA) plastics. Additionally, pre-wet your pipette tips and include a surfactant (e.g., 0.01% CHAPS) or 0.1% BSA in your transfer buffers to outcompete the drug for plastic binding sites.

Q3: Why does the compound's potency (IC₅₀) artificially decrease during extended in vitro cell incubations?

Causality: (2S)-2-(2,2-dicyclohexylethyl)piperidine is a classic CAD. At pH 7.4, the unprotonated fraction diffuses across the plasma membrane. Once inside the acidic lysosome (pH ~4.5), the piperidine ring (pKa 10.58) becomes heavily protonated. The charged molecule can no longer cross the lipid bilayer and becomes permanently trapped[1][3]. This depletes the cytosolic concentration available to interact with primary targets like CPT1/CPT2 or mTORC1.

Mechanistic Workflows & Visualizations

Formulation Strategy

To prevent precipitation, the compound must be shielded. The workflow below utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD), which features a hydrophobic cavity perfectly sized for the dicyclohexyl rings, and a hydrophilic exterior for aqueous solubility.

FormulationWorkflow A Solid Compound (Maleate Salt) B Dissolve in 100% DMSO (Stock: 10 mM) A->B D Dropwise Addition with Continuous Vortexing B->D C Prepare Aqueous Carrier (1.8% HP-β-CD in Saline) C->D E Ultrasonic Bath (15 mins at RT) D->E F Filter Sterilization (0.22 µm PTFE) E->F G Stable Working Solution (Confirm via LC-MS/MS) F->G

Workflow for preparing stable aqueous working solutions using cyclodextrin carriers.

Lysosomal Trapping (CAD Mechanism)

Understanding this pathway is critical for interpreting cell-based assay data accurately.

LysosomalTrapping A Extracellular Media (pH 7.4) Neutral Drug Fraction B Passive Diffusion Across Plasma Membrane A->B C Cytosol (pH 7.2) Target Engagement B->C D Diffusion into Lysosome Across Lysosomal Membrane C->D E Lysosomal Lumen (pH 4.5 - 5.0) Protonation of Piperidine D->E F Ion Trapping (Membrane Impermeable) E->F G Depleted Cytosolic Drug & Phospholipidosis F->G

Mechanism of lysosomal trapping driven by the high pKa and LogP of cationic amphiphilic drugs.

Validated Experimental Protocols

Protocol A: Cyclodextrin-Mediated Aqueous Solubilization

Use this protocol for in vivo dosing or long-term in vitro cell culture assays where DMSO toxicity or precipitation is a concern.

Self-Validation Metric: The final solution must remain optically clear at 4°C for 24 hours. Any turbidity indicates incomplete complexation.

  • Carrier Preparation: Prepare a 1.8% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline or PBS[8]. Filter through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve the (2S)-2-(2,2-dicyclohexylethyl)piperidine maleate salt in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with argon to prevent oxidative degradation[7].

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Dropwise, add the DMSO stock to the center of the vortex. Do not exceed a final DMSO concentration of 1% (v/v).

  • Sonication: Transfer the mixture to an ultrasonic water bath for 15 minutes at room temperature to ensure complete micellar disruption and cyclodextrin inclusion[9].

  • Verification: Centrifuge at 10,000 x g for 5 minutes. Carefully collect the supernatant and quantify the exact dissolved concentration via LC-MS/MS against a standard curve.

Protocol B: Mitigating Non-Specific Binding (NSB) in Microplate Assays

Use this protocol for biochemical IC₅₀ determinations (e.g., recombinant CPT1 assays).

Self-Validation Metric: Calculate the recovery percentage by comparing the LC-MS/MS signal of the buffer after 1 hour of plate incubation versus the immediate stock. Recovery must be >90%.

  • Material Selection: Strictly utilize glass-insert microplates or PEG-coated Ultra-Low Attachment (ULA) plates. Avoid untreated polystyrene[5].

  • Buffer Modification: Supplement your standard biochemical assay buffer (e.g., Tris-HCl or HEPES) with 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). The BSA acts as a lipid sink, binding the free drug and keeping it in the aqueous phase.

  • Pre-Wetting: Before transferring the compound, aspirate and dispense the BSA-containing buffer 3 times using your pipette tips. This coats the inner polypropylene surface of the tip, preventing the drug from adhering during transfer.

  • Serial Dilution: Perform all serial dilutions directly in the BSA-supplemented buffer rather than in neat DMSO, ensuring the compound remains stabilized across the entire concentration gradient.

References

  • New Zealand Data Sheet - Medsafe: Perhexiline maleate 100mg tablets (Pexsig). Medsafe New Zealand. Available at:[Link]

  • Prediction of Biopharmaceutical Drug Disposition Classification System (BDDCS): Structural Parameters and LogP. ResearchGate. Available at:[Link]

  • Pharmacoproteomic profiling identifies secreted markers for aberrant drug action: Lysosomotropic properties of CADs. bioRxiv. Available at:[Link]

  • Drug-induced steatohepatitis (DISH): Mechanisms of Cationic Amphiphilic Drugs. NIH PMC. Available at:[Link]

  • Metabolomic changes in cardiac tissue following perhexiline treatment: Cyclodextrin formulation methodology. Molecular BioSystems, RSC. Available at:[Link]

  • Optimization of Propafenone Analogues: Mitigating non-specific binding to plastics for lipophilic amines. Journal of Medicinal Chemistry, ACS. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2S)-2-(2,2-dicyclohexylethyl)piperidine vs etomoxir for CPT1 inhibition

Comparative Guide: (2S)-2-(2,2-dicyclohexylethyl)piperidine vs. Etomoxir for CPT1 Inhibition in Fatty Acid Oxidation Executive Summary & Mechanistic Rationale Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (2S)-2-(2,2-dicyclohexylethyl)piperidine vs. Etomoxir for CPT1 Inhibition in Fatty Acid Oxidation

Executive Summary & Mechanistic Rationale

Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting gatekeeper of mitochondrial fatty acid oxidation (FAO). By catalyzing the transfer of long-chain fatty acids from acyl-CoA to carnitine, CPT1 controls the flux of lipids into the mitochondrial matrix for β-oxidation. Modulating this enzyme is a critical strategy in oncology, cardiology, and metabolic disease research.

When designing FAO inhibition assays, researchers frequently default to Etomoxir , a widely published but highly promiscuous irreversible inhibitor. However, (2S)-2-(2,2-dicyclohexylethyl)piperidine —the active enantiomer of the clinical drug perhexiline—offers a distinct pharmacological profile as a reversible, competitive dual CPT1/CPT2 inhibitor. This guide provides an objective, data-driven comparison of these two compounds to help drug development professionals select the appropriate tool for target validation and metabolic profiling.

Mechanistic Divergence: The Causality Behind the Inhibition

Understanding the binding kinetics and metabolic fate of these inhibitors is critical for interpreting experimental data.

  • Etomoxir : Functions as a prodrug. Upon entering the cell, it is converted into Etomoxir-CoA, which then irreversibly and covalently binds to the catalytic site of CPT1. Because the inhibition is irreversible, steady-state FAO blockade is heavily dependent on the cellular turnover rate of the CPT1 protein. While highly potent, Etomoxir is notorious for off-target effects at standard experimental doses 1.

  • (2S)-2-(2,2-dicyclohexylethyl)piperidine : Operates as a reversible, competitive inhibitor of both CPT1 and CPT2 [[2]](). The enantiomeric specificity is crucial here. The (2S) enantiomer exhibits distinct enantioselective pharmacokinetics, showing up to 4.5-fold greater net tissue uptake in the liver and heart compared to its antipode when administered as a pure enantiomer 3. This rapid metabolism potentially offers a wider therapeutic window and mitigates some of the severe toxicities associated with the racemic mixture.

CPT1_Pathway Cytosol Cytosolic Acyl-CoA CPT1 CPT1 Enzyme (Outer Mito Membrane) Cytosol->CPT1 Substrate Binding AcylCarnitine Acylcarnitine Intermediate CPT1->AcylCarnitine Carnitine Conjugation Mito Mitochondrial Matrix (β-Oxidation) AcylCarnitine->Mito CPT2 / CACT Translocation Etomoxir Etomoxir (Irreversible Covalent) Etomoxir->CPT1 Blocks Active Site Perhexiline (2S)-2-(2,2-dicyclohexylethyl)piperidine (Reversible Competitive) Perhexiline->CPT1 Dual CPT1/2 Inhibition

Mechanistic overview of CPT1-mediated acylcarnitine synthesis and inhibitor target sites.

Comparative Efficacy & Specificity Data

A critical failure point in FAO research is ignoring the off-target effects of these inhibitors. Etomoxir, at concentrations exceeding 5–10 µM, severely compromises mitochondrial respiration by inhibiting Complex I of the electron transport chain and activating PPARα independently of the CPT1-FAO axis 1. Because of this, cell viability assays using high-dose Etomoxir often report false-positive FAO dependencies. Conversely, (2S)-2-(2,2-dicyclohexylethyl)piperidine exhibits a broader polypharmacological profile that sensitizes cancer cells to standard therapies, but requires careful dose titration to isolate CPT1-specific effects 2.

FeatureEtomoxir(2S)-2-(2,2-dicyclohexylethyl)piperidine
Primary Target CPT1 (Liver & Muscle isoforms)CPT1 (Cardiac > Hepatic) & CPT2
Mechanism of Action Irreversible, covalent binding (via Etomoxir-CoA)Reversible, competitive inhibition
Cellular Efficacy (FAO) High (Maximal inhibition achieved at 0.5 - 5 µM)Moderate (Requires higher relative concentrations)
In Vitro IC50 (CPT1) ~4.7 mM (Direct enzyme assay) [[4]]()~77 - 148 µM (Tissue-dependent) 3
Off-Target Effects Complex I inhibition, PPARα activation, ROS generation (at >10 µM)mTORC1 inhibition, HER3 degradation, hERG channel blockade
Clinical Status Withdrawn from trials (Hepatotoxicity, heart failure)Approved in select regions (Angina); requires therapeutic monitoring 5

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, researchers must employ self-validating assays. Relying solely on cell viability is a flawed metric for FAO inhibition. The following protocols isolate direct CPT1 activity and functional cellular FAO flux.

Protocol A: High-Throughput CPT1 Enzyme Activity Assay (Direct Target Validation)

Causality: To prove that the inhibitor directly acts on the enzyme rather than downregulating its expression or affecting downstream pathways, a cell-free mitochondrial extract assay is required 4.

  • Extract Preparation: Isolate mitochondria from Expi293 cells expressing CPT1a to obtain a reliable source of catalytically active human CPT1.

  • Reagent Assembly: Combine the mitochondrial extract (0.67 µg/µL) with an assay buffer containing DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), Palmitoyl-CoA, and L-carnitine in a 96-well format.

  • Inhibitor Incubation: Add serial dilutions of Etomoxir or (2S)-2-(2,2-dicyclohexylethyl)piperidine to the wells.

  • Reaction Initiation & Readout: Measure absorbance at 412 nm. DTNB reacts with the free CoA-SH released during the CPT1-mediated transfer of the palmitoyl group to carnitine, yielding a colorimetric readout strictly proportional to CPT1 activity.

Protocol B: Intact Cellular FAO Flux Assay (Functional Validation)

Causality: Enzyme assays lack the context of cellular membrane permeability and intracellular metabolism (e.g., Etomoxir must be converted to Etomoxir-CoA). Respirometry validates functional FAO blockade in living cells.

  • Cell Seeding: Plate target cells in a Seahorse XF96 microplate and incubate overnight.

  • Substrate Starvation: Replace growth media with a substrate-limited medium (0.5 mM Glucose, 1 mM GlutaMAX) 24 hours prior to the assay. Logic: This forces the cells to rely on endogenous lipids, maximizing the dynamic range of the assay.

  • Inhibitor Pre-treatment: 15 minutes prior to the assay, treat cells with either Etomoxir (strictly ≤5 µM to avoid Complex I inhibition) or (2S)-2-(2,2-dicyclohexylethyl)piperidine.

  • Substrate Injection: Inject Palmitate-BSA (exogenous fatty acid source) via Port A of the XF cartridge.

  • Measurement: Record the Oxygen Consumption Rate (OCR). A targeted drop in OCR following inhibitor treatment confirms functional FAO blockade.

Workflow Start 1. Cell Preparation Seed cells in XF96 microplates & incubate overnight Starve 2. Substrate Depletion Incubate in substrate-limited medium for 24h Start->Starve Inhibit 3. Inhibitor Pre-treatment Add Etomoxir (≤5 µM) or (2S)-Perhexiline (≤10 µM) Starve->Inhibit Substrate 4. Exogenous Substrate Inject Palmitate-BSA conjugate prior to assay Inhibit->Substrate Measure 5. Respirometry Measure Oxygen Consumption Rate (OCR) via Seahorse XF Substrate->Measure

Step-by-step self-validating workflow for quantifying Cellular Fatty Acid Oxidation (FAO) flux.

References

  • Enantioselectivity in the tissue distribution of perhexiline contributes to different effects on hepatic histology and peripheral neural function in r
  • Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxid
  • Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modul
  • Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. PMC.
  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Tre

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling (2S)-2-(2,2-dicyclohexylethyl)piperidine

As a Senior Application Scientist, I approach the handling of (2S)-2-(2,2-dicyclohexylethyl)piperidine —commonly known in drug development as Perhexiline —with a strict adherence to mechanistic safety. Originally develop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of (2S)-2-(2,2-dicyclohexylethyl)piperidine —commonly known in drug development as Perhexiline —with a strict adherence to mechanistic safety. Originally developed as an antianginal agent, this compound functions by potently inhibiting carnitine palmitoyltransferase-1 (CPT-1) and CPT-2 ()[1]. This inhibition fundamentally alters cellular metabolism, shifting the myocardial substrate preference from fatty acid oxidation to glucose oxidation ()[2].

While therapeutically beneficial for ischemic tissues, this exact mechanism poses severe occupational hazards. Unintended systemic exposure can induce tissue phospholipidosis, leading to hepatotoxicity and peripheral neuropathy over time ()[3]. Because it is typically handled as a maleate salt in a fine crystalline powder, aerosolization and dermal absorption are the primary vectors of occupational exposure. The following protocols are designed not just as rules, but as a self-validating system to ensure absolute containment.

Pharmacological & Quantitative Hazard Data

To understand the safety requirements, we must first look at the quantitative data driving the compound's hazard profile.

ParameterQuantitative Value / ClassificationMechanistic Significance
Target Affinity (CPT-1) IC₅₀ ≈ 0.077 mM (Rat Heart)High potency necessitates strict exposure limits to prevent unintended metabolic shifts from fatty acid to glucose oxidation[1].
Target Affinity (CPT-2) IC₅₀ ≈ 0.079 mM (Rat Heart)Secondary inhibition further suppresses the mitochondrial uptake of long-chain fatty acids[1].
Skin Irritation GHS Category 2 (H315)The compound's lipophilic nature allows it to interact with epidermal lipid bilayers, causing localized erythema[4].
Eye Irritation GHS Category 2A (H319)Direct chemical interaction with the corneal epithelium causes severe irritation and potential tissue damage[4].
Mandatory PPE Strategy

A comprehensive Personal Protective Equipment (PPE) strategy is your final barrier against exposure. Every piece of equipment is selected based on the compound's physical and chemical properties ()[5].

PPE ComponentSpecificationMechanistic Rationale
Gloves Double-gloving with powder-free nitrile.Nitrile provides a chemical barrier against lipophilic compounds. Powder-free material prevents the compound from adhering to dust and aerosolizing. Double-gloving ensures a fail-safe if the outer layer is breached[5].
Body Protection Disposable, solid-front, low-permeability lab coat.Prevents dermal absorption. The solid-front design eliminates gaps where microscopic airborne particles could settle on personal clothing[6].
Eye Protection Chemical safety goggles with a complete facial seal.Protects against micro-aerosolized powders and accidental liquid splashes during solubilization[5].
Respiratory Protection N95/P100 respirator (if handled outside containment).Prevents inhalation of airborne particulates, directly mitigating respiratory tract irritation and systemic absorption[6].
Operational Workflow: Handling & Solution Preparation

This step-by-step methodology ensures that the compound remains isolated from the operator and the broader laboratory environment.

Step 1: Pre-Operation Inspection

  • Action: Verify the calibration and airflow of the certified chemical fume hood or powder containment hood. Ensure the eyewash station is unobstructed.

  • Validation Check: Before opening any chemical containers, hold a delicate tissue near the sash opening of the fume hood. The tissue should be gently pulled inward, visually validating negative pressure and active containment.

Step 2: PPE Donning & Barrier Creation

  • Action: Apply double-gloving (powder-free nitrile). Tuck the inner glove under the lab coat cuff, and place the outer glove over the cuff.

  • Validation Check: Perform a visual inspection to ensure no exposed skin exists between the glove and the sleeve.

Step 3: Material Transfer & Weighing

  • Action: Transport the sealed chemical container to the fume hood using a secondary containment vessel to prevent drop-spills. Open the container only within the active flow area. Use anti-static spatulas to minimize powder aerosolization.

  • Validation Check: Observe the powder during transfer; if static cling causes the powder to "jump," pause and use an anti-static gun before proceeding.

Step 4: Solubilization & Decontamination

  • Action: Seal the primary container immediately after extraction. Wipe down the exterior of the primary container, the analytical balance, and all spatulas with an appropriate solvent (e.g., alcohol) before removing them from the hood ()[6].

  • Validation Check: Visually inspect all surfaces under direct lighting to ensure no crystalline residue remains before removing your outer gloves.

Spill Response & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step 1: Evacuation and Assessment

  • Action: If a spill occurs outside the hood, immediately evacuate the immediate area. Assess the volume and state (powder vs. solution) of the spill from a safe distance[6].

Step 2: Containment

  • Action: For powder spills, do not dry sweep, as this will aerosolize the CPT-1 inhibitor. Gently cover the powder with damp absorbent pads. For liquid spills, deploy finely-powdered liquid-binding materials (e.g., diatomite or universal binders) ()[6].

Step 3: Collection & Surface Decontamination

  • Action: Mechanically pick up the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container. Scrub the affected surfaces with alcohol to ensure complete removal of chemical residues[6].

  • Validation Check: Wipe the cleaned area with a fresh, dry tissue. The tissue must show no discoloration or particulate pickup.

Step 4: Regulatory Disposal

  • Action: Do not flush down drains, as it is classified as slightly hazardous for water ()[4]. Dispose of the sealed waste containers through a certified hazardous waste management facility in strict compliance with local environmental legislation (e.g., EPA/RCRA guidelines) ()[7].

Workflow Diagram

Operational handling and spill response workflow for (2S)-2-(2,2-dicyclohexylethyl)piperidine.

References
  • Patsnap Synapse. "What is the mechanism of Perhexiline Maleate?". patsnap.com.[Link]

  • American Heart Association. "Perhexiline and Hypertrophic Cardiomyopathy". ahajournals.org.[Link]

Sources

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